![molecular formula C19H32N2 B14359675 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline CAS No. 90680-41-4](/img/structure/B14359675.png)
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an aniline group substituted with two isopropyl groups and a cyclohexylmethyl group bearing an amino substituent. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexylmethyl group: This can be achieved by the hydrogenation of benzyl cyanide to form cyclohexylmethylamine.
Substitution Reaction: The cyclohexylmethylamine is then reacted with 2,6-di(propan-2-yl)aniline under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the isopropyl groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with a similar cyclohexylamine structure.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is unique due to the presence of both isopropyl groups and the cyclohexylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90680-41-4 |
|---|---|
Fórmula molecular |
C19H32N2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
4-[(4-aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H32N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h10-14,16H,5-9,20-21H2,1-4H3 |
Clave InChI |
USRHXDXGAYFJDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


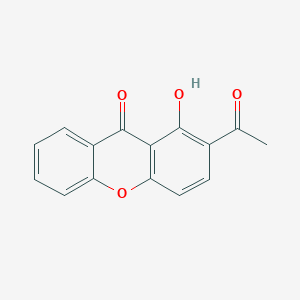
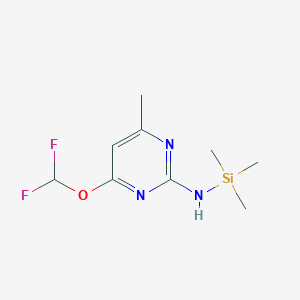
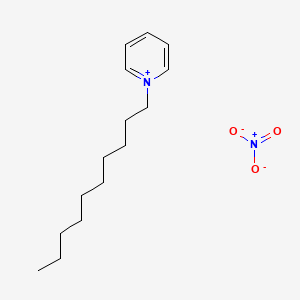
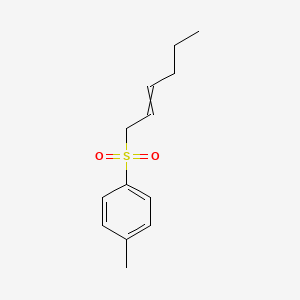

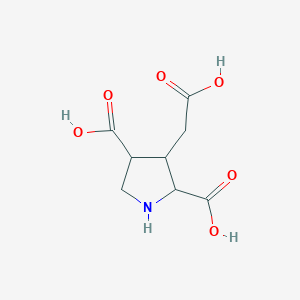

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
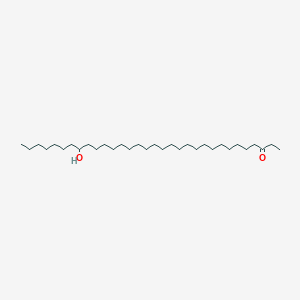


![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
